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5-Methylaminomethyluridine

NMR spectroscopy RNA conformational analysis tRNA structure-function

5-Methylaminomethyluridine (mnm⁵U) is a post-transcriptionally modified ribonucleoside that occupies the wobble anticodon position 34 of bacterial and archaeal tRNAs, most notably in Escherichia coli tRNA⁴Arg for AGA/AGG codons and tRNALys for AAA/AAG codons. Belonging to the xm⁵U (5-substituted uridine) class, mnm⁵U represents the terminal methylated product of a three-step biosynthetic cascade catalyzed by the MnmEG complex and the bifunctional MnmC enzyme, distinguishing it from its biosynthetic precursors cmnm⁵U (5-carboxymethylaminomethyluridine) and nm⁵U (5-aminomethyluridine).

Molecular Formula C11H17N3O6
Molecular Weight 287.27 g/mol
CAS No. 72667-55-1
Cat. No. B1256275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylaminomethyluridine
CAS72667-55-1
Synonyms5-methylaminomethyluridine
5-MNM-U
Molecular FormulaC11H17N3O6
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H17N3O6/c1-12-2-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,19)/t6-,7-,8-,10-/m1/s1
InChIKeyZXQHKBUIXRFZBV-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylaminomethyluridine (CAS 72667-55-1) for RNA Modification Research: Core Identity and Procurement Context


5-Methylaminomethyluridine (mnm⁵U) is a post-transcriptionally modified ribonucleoside that occupies the wobble anticodon position 34 of bacterial and archaeal tRNAs, most notably in Escherichia coli tRNA⁴Arg for AGA/AGG codons and tRNALys for AAA/AAG codons [1][2]. Belonging to the xm⁵U (5-substituted uridine) class, mnm⁵U represents the terminal methylated product of a three-step biosynthetic cascade catalyzed by the MnmEG complex and the bifunctional MnmC enzyme, distinguishing it from its biosynthetic precursors cmnm⁵U (5-carboxymethylaminomethyluridine) and nm⁵U (5-aminomethyluridine) [3]. Its defining structural feature—a protonated methylaminomethyl side chain at C5 with a pKa ≤ 8.2—imparts unique electronic and conformational properties that cannot be replicated by unmodified uridine or earlier pathway intermediates [4].

Why Generic Uridine or Unmethylated Analogs Cannot Substitute for 5-Methylaminomethyluridine in tRNA Decoding Studies


Within the xm⁵U wobble uridine family, the specific N-methylation status of the 5-aminomethyl side chain is not a trivial structural variation—it fundamentally determines ionization equilibrium, base-pairing degeneracy, and ribosomal decoding capability at physiological pH. Unmodified uridine (U34) cannot mediate wobble pairing to G-ending codons and fails to bind AAG-programmed ribosomes [1]. The unmethylated intermediate nm⁵U (5-aminomethyluridine), while capable of G recognition through a deprotonation-dependent mechanism, lacks the electron-withdrawing N-methyl group that shifts the pKa of the side-chain ammonium to ≤8.2, thereby altering the population of the zwitterionic species required for efficient dual purine recognition [2]. The carboxylated precursor cmnm⁵U introduces a negatively charged carboxyl group that partially neutralizes the electron-withdrawing effect of the charged nitrogen, further modifying codon-reading behavior [2]. Because these compounds differ not merely in structure but in their percentage population of the protonation state that governs wobble geometry at pH 7.4, substituting mnm⁵U with U, nm⁵U, cmnm⁵U, or s²U introduces uncontrolled variables in any quantitative tRNA structure-function or translation fidelity experiment [3].

Quantitative Differentiation Evidence for 5-Methylaminomethyluridine (mnm⁵U) Against Key Analogs


Conformational Pre-Organization: mnm⁵U Stabilizes the C3′-endo Ribose Pucker by 0.56 kcal·mol⁻¹ Relative to Unmodified Uridine

Proton NMR analysis of the temperature dependence of the ribose-puckering equilibrium demonstrated that 5-methylaminomethyluridine 5′-phosphate (pmnm⁵U) exhibits an enthalpy difference (ΔH) between the C2′-endo and C3′-endo conformations of 0.65 kcal·mol⁻¹. When compared directly with unmodified uridine 5′-phosphate (pU), the 5-methylaminomethyl substitution significantly increases the relative thermodynamic stability of the C3′-endo form over the C2′-endo form by 0.56 kcal·mol⁻¹ [1]. This conformational shift is not observed with the nucleoside alone (lacking the 5′-phosphate), indicating a specific through-space interaction between the protonated methylaminomethyl side chain and the 5′-phosphate group that restricts the glycosidic bond to a low anti conformation and enhances steric repulsion in the C2′-endo form [1]. The C3′-endo sugar pucker is the conformation required for A-form RNA helices in the ribosomal decoding center; thus, the 5-methylaminomethyl modification pre-organizes the wobble nucleoside into the ribosome-compatible geometry that unmodified uridine cannot adopt with the same energetic preference [2].

NMR spectroscopy RNA conformational analysis tRNA structure-function

Codon Discrimination: mnm⁵U34 Is Obligatory for Ribosomal Binding to AAG Codons While Unmodified U34 Confers No Detectable Binding

In a rigorous direct comparison using chemically synthesized anticodon stem-loop (ASL) domains of tRNALys(UUU), the unmodified ASLₗᵧₛ₃(UUU) transcript exhibited no detectable binding to poly-A-programmed ribosomes or to AAG-programmed ribosomes [1]. Incorporation of mnm⁵U at position 34 alone (ASL-mnm⁵U₃₄) restored binding to AAA-programmed (poly-A) ribosomes but still failed to produce any detectable binding to AAG-programmed ribosomes. Only the doubly modified construct carrying both mnm⁵U₃₄ and t⁶A₃₇ enabled ribosomal binding to the G-ending AAG codon, increasing poly-A affinity to a level comparable to native E. coli tRNALys [1]. In stark contrast, ASL constructs modified with t⁶A₃₇ alone—without mnm⁵U₃₄—exhibited zero binding to AAG. This establishes that mnm⁵U₃₄ is a non-redundant, obligatory modification for wobble decoding of G-ending codons: neither unmodified U₃₄, nor t⁶A₃₇ alone, nor mnm⁵U₃₄ alone can support AAG reading [1][2].

ribosome binding wobble decoding codon-anticodon recognition translation fidelity

Duplex Thermodynamic Stability: The mnm⁵ Substituent Imparts a Destabilization of 1.0–1.6 kcal·mol⁻¹ on RNA Duplexes Compared to Unmodified Uridine

A systematic UV thermal denaturation study of 17-bp model RNA duplexes containing U, S²U, Se²U, and their mnm⁵-substituted analogs across a common sequence context (5′-GUUGACU*UUAAUCAAC-3′) revealed that the mnm⁵ substituent exerts a statistically significant destabilizing effect on duplex stability [1]. The differences in ΔG° values between corresponding U*-A duplex pairs (C1 vs. C2 for U→mnm⁵U) yielded an mnm⁵-induced destabilization of 1.0–1.6 kcal·mol⁻¹ (P < 0.05) at pH 7.4, 100 mM NaCl [1]. This destabilization was attributed to the higher population of the zwitterionic form of mnm⁵U (15%) compared to unmodified U (2%) at physiological pH, as documented in Table 1 of the same study [1]. Critically, the mnm⁵ modification also reduced base-pairing discrimination between A and G (ΔΔG°), manifesting as degenerate behavior toward both purines—a functional property that unmodified uridine does not exhibit [1].

RNA thermodynamics UV melting base pair stability RNA duplex

Ionization State at Physiological pH: mnm⁵U Exhibits a Zwitterionic Form Population 7.5-Fold Higher Than Unmodified Uridine

The mnm⁵ substituent contains a protonated secondary amine (CH₃NH₂⁺CH₂–) at neutral pH, with the pKa of the ammonium group ranging from 9.3 to 10.0 in the free side chain; however, the electron-withdrawing effect of this charged group on the uracil ring depresses the N3–H pKa of mnm⁵U to ≤8.2, compared with ~9.3 for unmodified uridine [1][2]. Using data from Sierant et al. (2025), at pH 7.4 the zwitterionic (deprotonated N3, protonated side-chain ammonium) form of mnm⁵U constitutes approximately 15% of the total nucleoside population, versus only 2% for unmodified U [3]. This 7.5-fold difference in zwitterion availability is mechanistically significant: the zwitterionic species of mnm⁵U has been structurally demonstrated—through crystal structures of mnm⁵U₃₄-containing tRNALys on the ribosome (PDB: 1XMO)—to mediate unconventional base pairing with guanosine at the third codon position via two direct hydrogen bonds, a geometry inaccessible to unmodified U [4][2].

nucleoside ionization pKa zwitterion wobble base pairing mechanism

Biosynthetic Processing: mnm⁵U as the Terminal Methylated Product Distinct from the Non-Methylated nm⁵U Intermediate

In the bacterial tRNA wobble uridine modification cascade, the bifunctional enzyme MnmC first catalyzes an FAD-dependent oxidative deacetylation of cmnm⁵U₃₄ to generate 5-aminomethyluridine (nm⁵U₃₄), then immediately methylates the free primary amine using S-adenosyl-L-methionine (AdoMet) to yield the terminal product mnm⁵U₃₄ [1]. The crystal structure of the Aquifex aeolicus DUF752 protein (a standalone MnmC2 methyltransferase domain) at 2.5 Å resolution confirmed that this methylation step is catalyzed by a conserved Rossmann-fold AdoMet-dependent methyltransferase that specifically recognizes nm⁵U as its substrate and converts it to mnm⁵U in vitro [1]. Thus, nm⁵U is a transient biosynthetic intermediate with a primary amine (–NH₂) at C5, whereas mnm⁵U is the mature, methylated product bearing a secondary N-methylamine (–NHCH₃). This methylation converts the side chain from a hydrogen-bond donor to a permanently protonated ammonium group at physiological pH, fundamentally altering the electronic character of the uracil ring and locking in the electron-withdrawing effect that depresses the N3 pKa [2][3].

tRNA modification pathway MnmC enzyme S-adenosylmethionine methylation biosynthetic intermediate

Optimal Research and Procurement Application Scenarios for 5-Methylaminomethyluridine (CAS 72667-55-1)


tRNA Anticodon Stem-Loop Reconstitution for Ribosomal Decoding Studies

When chemically synthesizing tRNA anticodon stem-loop domains (ASLs) for ribosomal A-site binding assays, only mnm⁵U at position 34—in combination with t⁶A₃₇—enables the ASL to bind both AAA and AAG codons on programmed 30S subunits, a prerequisite for studying wobble decoding of G-ending codons [1]. Unmodified U₃₄ fails entirely to bind AAG, and nm⁵U has not been demonstrated to support AAG binding in published work [1]. The 0.56 kcal·mol⁻¹ C3′-endo conformational preference of mnm⁵U over U means that ASLs carrying mnm⁵U adopt the ribosome-compatible A-form geometry with higher thermodynamic probability, which can be experimentally verified by CD spectroscopy as characteristic A-RNA spectra with a positive band at λmax 265 nm [2][3].

Quantitative RNA Duplex Stability and Base-Pairing Specificity Measurements

For UV melting and thermodynamic profiling experiments on modified RNA duplexes, mnm⁵U provides a well-characterized thermodynamic signature: a 1.0–1.6 kcal·mol⁻¹ destabilization relative to unmodified U-A pairs, with a reduced A/G discrimination (ΔΔG°) compared to 2-thio and 2-seleno analogs [3]. This makes mnm⁵U the appropriate choice for studies seeking to isolate the effect of the 5-methylaminomethyl group from the 2-chalcogen effect, as the systematic dataset in Sierant et al. (2025) provides direct ΔG°, Tm, ΔH°, and ΔS° values for all six (mnm⁵)U*-A and (mnm⁵)U*-G duplex combinations that can serve as reference standards [3].

Enzymatic Methylation and MnmC/MnmD Methyltransferase Activity Assays

In studies of the MnmC (or standalone MnmD) AdoMet-dependent methyltransferase, mnm⁵U is the authentic terminal product used to validate enzymatic activity. The MnmC2 domain specifically methylates nm⁵U to mnm⁵U [4]; thus, synthetic mnm⁵U serves as an HPLC/LC-MS reference standard for product identification, while nm⁵U serves as the substrate. Researchers should procure both compounds for any complete kinetic characterization (Km, kcat determination) of methyltransferase activity.

RNA Oxidation and Nucleic Acid Damage Studies

The oxidation chemistry of mnm⁵U has been characterized in vitro: treatment with Oxone (KHSO₅) at pH 7.5 in water yields two aldonitrone derivatives via two sequential oxidation steps and one dehydration step [5]. These oxidation products may serve as biomarkers for oxidative RNA damage in bacterial systems. While this property is not unique to mnm⁵U among 5-aminomethyluridines, the availability of well-characterized reaction conditions and product profiles makes mnm⁵U the preferred substrate for RNA oxidation model studies [5].

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